Product packaging for Mts-emca(Cat. No.:)

Mts-emca

Cat. No.: B12062155
M. Wt: 371.4 g/mol
InChI Key: BOKNGTDPEVTTTD-UHFFFAOYSA-N
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Description

Mts-emca is a useful research compound. Its molecular formula is C15H17NO6S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO6S2 B12062155 Mts-emca

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO6S2

Molecular Weight

371.4 g/mol

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfonylsulfanylethyl)acetamide

InChI

InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-23-24(2,19)20/h3-4,8-9H,5-7H2,1-2H3,(H,16,17)

InChI Key

BOKNGTDPEVTTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCSS(=O)(=O)C

Origin of Product

United States

I. N 2 Methanethiosulfonylethyl 7 Methoxycoumarin 4 Acetamide Mts Emca : a Fluorescent Thiol Reactive Probe

Role in the Broader Family of Sulfhydryl-Active Reagents

Sulfhydryl-active reagents encompass a variety of compounds that react with thiol groups. Besides methanethiosulfonates, this family includes maleimides and iodoacetamides. thermofisher.com Maleimides react with thiols to form stable thioethers via a Michael addition. thermofisher.com Iodoacetamides react with thiols in a nucleophilic substitution, forming carbamidomethylated thiols. While reactions with iodoacetamides and maleimides are generally not reversible, the modification by methanethiosulfonates, forming a mixed disulfide, can be reversed by reducing agents. ttuhsc.eduinterchim.fr This reversibility is a key feature that distinguishes MTS reagents within this class. The high selectivity and rapid reaction kinetics of MTS reagents under mild conditions make them particularly favorable for studying protein structure and function. ttuhsc.eduinterchim.fr

Ii. 6alpha Ethyl 23 S Methylcholic Acid S Emca, Int 777 : a Selective Tgr5 Receptor Agonist

Discovery and Medicinal Chemistry Context

The discovery of S-EMCA is rooted in the broader understanding of bile acids as signaling molecules beyond their traditional role in lipid digestion and absorption. This recognition has driven research into synthetic bile acid derivatives with improved pharmacological properties and target selectivity.

Evolution from Natural Bile Acid Derivatives

The development of S-EMCA evolved from studies on natural bile acids and their derivatives. Natural bile acids, synthesized from cholesterol in the liver, include primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA), and secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). guidetopharmacology.orgwikipedia.orgfishersci.cawikipedia.org These endogenous compounds were found to activate TGR5, albeit with varying potency and selectivity. researchgate.net

Initial research in designing TGR5 agonists involved modifying the structure of natural bile acids. For instance, the introduction of a C23(S)-methyl group in the side chain of bile acids such as chenodeoxycholic acid and 6-ethylchenodeoxycholic acid (INT-747) was found to enhance selectivity for TGR5. cabidigitallibrary.orgacs.orgnih.gov This work laid the groundwork for the design of more potent and selective synthetic agonists like S-EMCA.

Structure-Activity Relationship Development for Receptor Selectivity

The development of S-EMCA involved extensive structure-activity relationship (SAR) studies aimed at identifying modifications that would optimize TGR5 activation and selectivity over other bile acid receptors, such as the farnesoid X receptor (FXR). guidetopharmacology.orgefmc.info The introduction of a 6α-ethyl group and a 23(S)-methyl group to the cholic acid scaffold proved critical in achieving this selectivity and potency. cabidigitallibrary.orgacs.orgnih.gov This specific structural configuration distinguishes S-EMCA from other bile acid derivatives and contributes to its favorable pharmacological profile as a selective TGR5 agonist. efmc.info

Molecular Pharmacology and Receptor Agonism

S-EMCA exerts its biological effects primarily through the activation of TGR5, a G protein-coupled receptor widely expressed in various tissues, including the liver, gallbladder, intestine, and adipose tissue.

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation

S-EMCA is characterized as a potent and selective agonist for TGR5 (GPBAR1). nih.govguidetopharmacology.orgmedchemexpress.com Activation of TGR5 by ligands like S-EMCA triggers downstream signaling pathways, notably the activation of adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. researchgate.net This increase in cAMP mediates many of the biological effects associated with TGR5 activation.

Ligand Binding Dynamics and Receptor Affinity

Studies have investigated the binding dynamics and receptor affinity of S-EMCA for TGR5. S-EMCA has been shown to be a potent TGR5 agonist with an EC50 value of 0.82 μM in in vitro assays. medchemexpress.comcaymanchem.com This indicates that S-EMCA can effectively activate TGR5 at relatively low concentrations. The specific structural features of S-EMCA, particularly the 6α-ethyl and 23(S)-methyl groups, are crucial for its high affinity and selective binding to the TGR5 receptor binding site.

Comparative Analysis with Endogenous Ligands

Comparing the activity of S-EMCA to endogenous TGR5 ligands, such as natural bile acids, highlights its enhanced potency and selectivity. While natural bile acids like lithocholic acid and chenodeoxycholic acid can activate TGR5, S-EMCA generally exhibits higher potency and greater selectivity for TGR5 over other nuclear receptors activated by bile acids, like FXR. researchgate.net This improved pharmacological profile makes S-EMCA a valuable tool for studying TGR5-specific signaling and offers potential advantages as a therapeutic agent targeting this receptor. For example, studies have shown that S-EMCA can mimic the effects of lithocholic acid in certain contexts, but with a more targeted action on TGR5. jst.go.jp

Table: Comparative TGR5 Agonist Potency (EC50)

CompoundEC50 (μM)Reference
S-EMCA (INT-777)0.82 medchemexpress.comcaymanchem.com
Lithocholic Acid (LCA)- researchgate.net
Chenodeoxycholic Acid (CDCA)- researchgate.net

Detailed Research Findings:

Research using S-EMCA has provided insights into the diverse physiological roles of TGR5 activation. For instance, S-EMCA has been shown to increase ATP production in human enteroendocrine cells in a cAMP-dependent manner. medchemexpress.com It has also been observed to influence ion transport in colon segments. medchemexpress.com Furthermore, studies in animal models have demonstrated that S-EMCA can stimulate GLP-1 secretion, increase energy expenditure, and reduce hepatic steatosis and adiposity. caymanchem.commdpi.com These findings underscore the potential of targeting TGR5 with selective agonists like S-EMCA for metabolic disorders.

Downstream Signaling Pathway Elucidation

Activation of the TGR5 receptor by agonists such as INT-777 initiates a cascade of intracellular signaling events. A primary downstream effect of TGR5 activation is the stimulation of adenylate cyclase, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels nih.govnih.govnih.govfao.orgnih.govnih.govzhanggroup.orgguidetopharmacology.orgidrblab.net. This elevation in cAMP subsequently activates protein kinase A (PKA) nih.govnih.govzhanggroup.orgguidetopharmacology.orgidrblab.netwikipedia.org. Beyond the cAMP/PKA axis, TGR5 activation has also been linked to the activation of other signaling molecules, including extracellular signal-regulated kinases 1/2 (ERK1/2), AKT, mammalian target of rapamycin (B549165) complex 1 (mTORC1), and Rho kinase nih.govfao.orgwikipedia.org.

Activation of Related Signaling Cascades (e.g., NF-κB/IL-6/STAT3 pathways)

TGR5 activation, particularly by INT-777, plays a significant role in modulating inflammatory responses by influencing various signaling cascades, including pathways involving NF-κB and cytokines like IL-6 and TNF-α wikipedia.orgresearchgate.net. Research indicates that TGR5 activation in macrophages inhibits inflammation and the development of atherosclerosis by reducing the production of pro-inflammatory cytokines wikipedia.orgresearchgate.net. This anti-inflammatory effect is mediated through TGR5-induced cAMP signaling, which leads to the inhibition of NF-κB idrblab.net. Specifically, TGR5 activation has been shown to decrease the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of IκBα in macrophages fao.org. Consequently, TGR5 activation reduces the expression of inflammatory cytokines such as TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1) by inhibiting NF-κB transcription zhanggroup.orgwikipedia.org. Studies using a rat model demonstrated that INT-777 treatment decreased the expression levels of IL-1β, IL-6, and TNF-α zhanggroup.orgwikipedia.org. Furthermore, TGR5 activation may also lead to the upregulation of IL-10 expression, a cytokine with anti-inflammatory properties wikipedia.org. The involvement of STAT3 in TGR5-mediated anti-inflammatory effects has also been suggested in the context of GPBAR-1 (TGR5) inhibiting NF-kappaB and STAT3 signaling pathways idrblab.net.

Cross-talk with Nuclear Receptors (e.g., Farnesoid X Receptor - FXR)

Bile acids act as signaling molecules through both the membrane-bound TGR5 receptor and the nuclear receptor Farnesoid X Receptor (FXR) guidetopharmacology.orgwikipedia.orgnih.govresearchgate.net. These two receptors are co-localized in various tissues, including enteroendocrine L cells guidetopharmacology.org. Evidence suggests a degree of cross-talk between the TGR5 and FXR signaling pathways. Notably, activation of FXR has been demonstrated to induce the transcription of the Tgr5 gene, indicating that TGR5 expression can be regulated by FXR through an FXR binding site located in the Tgr5 gene promoter guidetopharmacology.orgresearchgate.netuni.lu. Preclinical studies investigating the metabolic effects of bile acid receptor agonists often compare the actions of selective TGR5 agonists like INT-777, selective FXR agonists such as obeticholic acid (OCA), and dual FXR/TGR5 agonists like INT-767 guidetopharmacology.orgnih.govuni.lu. These studies highlight differential downstream effects; INT-777 primarily stimulates cAMP activity, while the dual agonist INT-767 can stimulate both cAMP and intracellular Ca2+ levels, and the FXR agonist OCA does not appear to stimulate either cAMP or Ca2+ uni.lu. Furthermore, research on bile acid synthesis enzymes has shown that INT-777 treatment selectively decreased hepatic Cyp8b1 expression, whereas FXR or dual agonists also led to a decrease in Cyp7a1, suggesting distinct roles for TGR5 and FXR in regulating bile acid profiles nih.govescholarship.org.

Preclinical Research Domains and Biological Effects

Preclinical research has explored the therapeutic potential of INT-777 across various metabolic and inflammatory conditions due to its selective TGR5 agonism nih.govnih.govwikipedia.orgresearchgate.net. Studies have investigated its effects in models of obesity, type 2 diabetes mellitus, atherosclerosis, colitis, and liver diseases nih.govnih.govwikipedia.orgresearchgate.net. INT-777 has demonstrated promising effects in improving energy metabolism and reducing inflammation in these preclinical settings nih.govwikipedia.org.

Metabolic Homeostasis and Energy Regulation

Glucose Tolerance Improvement

A significant finding in preclinical research is the ability of INT-777 to improve glucose tolerance nih.govnih.govnih.govguidetopharmacology.orgwikidata.org. Studies in obese mice, including models of diet-induced obesity (DIO) and db/db mice, have shown that treatment with INT-777 robustly improved glucose tolerance following a glucose challenge nih.govguidetopharmacology.org. This beneficial effect on glucose tolerance is closely associated with INT-777's ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1) nih.govnih.govnih.govnih.govresearchgate.netguidetopharmacology.orgguidetopharmacology.orgwikidata.org.

Energy Expenditure Stimulation

Activation of TGR5 by agonists like INT-777 has been shown to increase energy expenditure. researchgate.netnih.govdovepress.commedchemexpress.commdpi.com This effect is partly mediated through the stimulation of thermogenesis in brown adipose tissue and skeletal muscle. nih.govdovepress.commdpi.com Studies in mice have demonstrated that INT-777 increases energy expenditure and reduces obesity and hepatic steatosis in the context of high-fat feeding. caymanchem.commedchemexpress.comlifetechindia.com TGR5 activation in thermogenic tissues triggers the enzyme type 2 iodothyronine deiodinase (D2), which converts inactive thyroxine (T4) into the active triiodothyronine (T3), thereby increasing energy expenditure. dovepress.com Furthermore, INT-777 stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. researchgate.netcaymanchem.comnih.govdovepress.commedchemexpress.comnih.gov GLP-1 is an incretin (B1656795) hormone known to improve glucose homeostasis and increase insulin (B600854) secretion, contributing to beneficial metabolic effects and potentially influencing energy balance. researchgate.netnih.govdovepress.com

Anti-Inflammatory and Neuroprotective Mechanisms

INT-777 has demonstrated anti-inflammatory and neuroprotective properties, largely attributed to its action on TGR5. researchgate.netdovepress.comnih.govtargetmol.commdpi.comnih.gov TGR5 activation is known to inhibit NF-κB activation through the elevation of cAMP, which leads to the inhibition of proinflammatory cytokine production. dovepress.comnih.govepfl.ch

Reduction of Neuroinflammation

Studies have shown that INT-777 can reduce neuroinflammation in various animal models of neurological injury and disease. researchgate.netnih.govtargetmol.commdpi.comnih.govnih.govnih.govsemanticscholar.org For instance, in a mouse model of acute neurotoxicity induced by amyloid-beta (Aβ1-42), INT-777 treatment mitigated neuroinflammation, evidenced by lower levels of proinflammatory cytokines and reduced numbers of activated microglia in the hippocampus and frontal cortex. nih.gov INT-777 has also been shown to inhibit NLRP3-ASC inflammasome-mediated neuroinflammation after subarachnoid hemorrhage in rats via the TGR5/cAMP/PKA signaling pathway. targetmol.comnih.gov In a Parkinson's disease mouse model, INT-777 prevented neuroinflammation and microglia activation by suppressing the release of tumor necrosis factor alpha (TNF-α) and chemokines. nih.gov

Amelioration of Cognitive Impairment

Beyond reducing neuroinflammation, INT-777 has shown potential in ameliorating cognitive impairment in preclinical models. researchgate.netnih.govnih.govnih.govsemanticscholar.org In the Aβ1-42-treated mouse model, INT-777 significantly improved cognitive deficits observed in memory tests. nih.gov This improvement was associated with the reversal of Aβ1-42-induced TGR5 downregulation and the suppression of neuroinflammatory markers. nih.gov In a sepsis-associated encephalopathy model, INT-777 improved long-term cognitive impairment, suggesting a protective effect through the inhibition of microglial activation and inflammation via the TGR5/cAMP/PKA/CREB pathway. semanticscholar.org Furthermore, in a Parkinson's disease mouse model, intranasal administration of INT-777 ameliorated motor deficits and cognitive impairment. nih.gov

Cardioprotective and Endothelial Function Studies

Research indicates that TGR5 activation by INT-777 may offer cardioprotective benefits and improve endothelial function. dovepress.comnih.gov TGR5 is expressed in the heart and endothelial cells. dovepress.comnih.govmdpi.commedrxiv.org Activation of TGR5 in endothelial cells can enhance eNOS activation, leading to nitric oxide (NO) production, which decreases adhesion molecule expression via NF-κB inhibition. dovepress.com NO and phosphorylated CD95, also proposed downstream of TGR5, protect endothelial cells from cell death. dovepress.com Studies in mice have shown that administration of INT-777 can induce cytoprotective changes in the heart and improve myocardial adaptability to various stressors. nih.gov

Microvascular Endothelial Cell Function in Diabetic Retinopathy Models

INT-777 has been investigated for its effects on microvascular endothelial cell function, particularly in the context of diabetic retinopathy (DR). nih.govresearchgate.netspandidos-publications.comnih.govfrontiersin.org DR is a microvascular complication of diabetes characterized by endothelial dysfunction. researchgate.netnih.govfrontiersin.orgspandidos-publications.com Studies have shown that INT-777 can ameliorate diabetes-induced retinal microvascular dysfunction in vivo and inhibit the adverse effects of TNF-α on endothelial cell proliferation, migration, and permeability in vitro. nih.govresearchgate.netspandidos-publications.comnih.gov Mechanistically, INT-777's beneficial effects on endothelial function in DR models are linked to its regulatory role on the RhoA/ROCK signaling pathway. nih.govnih.gov TGR5 activation by INT-777 can block TNF-α-induced retinal microvascular endothelial cell proliferation and migration and inhibit TNF-α's effect on promoting vascular permeability. nih.govspandidos-publications.com INT-777 has also been shown to alleviate high glucose-induced endothelial cell apoptosis and reverse the reduction of mitochondrial membrane potential in retinal microvascular endothelial cells. frontiersin.org

Muscle Physiology and Hypertrophy Research

TGR5 is expressed in skeletal muscle, and its activation has been implicated in muscle physiology and potentially hypertrophy. nih.govdovepress.comnih.gov Studies have explored the role of TGR5 agonists, including INT-777, in muscle cell hypertrophy. nih.gov Research using differentiated C2C12 myoblasts (myotubes) has shown that incubation with INT-777 can induce muscle cell hypertrophy. nih.gov This effect appears to be mediated, at least in part, through the TGR5-IGF-1-Akt pathway. nih.gov INT-777 treatment in C2C12 myotubes significantly increased the phosphorylation ratio of Akt, a key protein involved in stimulating protein synthesis and promoting muscle hypertrophy. nih.gov

Advanced Computational and Analytical Approaches

Advanced computational and analytical techniques have been instrumental in understanding the interaction of S-EMCA with the TGR5 receptor and elucidating the downstream signaling pathways modulated by its activation.

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking and protein-ligand interaction analysis are computational methods used to predict the preferred orientation (binding mode) of a ligand when it is bound to a protein and to estimate the strength of the interaction. These approaches provide insights into the key residues within the receptor's binding site that are involved in the interaction with the ligand.

Studies utilizing computational models have investigated the binding of bile acids and their derivatives, including S-EMCA (INT-777), to the TGR5 receptor nih.govresearchgate.net. These analyses aim to describe how bile acids bind to TGR5 and identify key residues mediating this interaction nih.govresearchgate.net. For instance, docking calculations have been performed around residues like Asn93 and Glu169 of the TGR5 receptor binding site to understand their role in the activation of TGR5 by bile acids such as S-EMCA nih.govresearchgate.net. Computational analysis has demonstrated that certain compounds can form extensive hydrogen bond networks with TGR5, highlighting the importance of specific residues in these interactions researchgate.netnih.gov. For example, compound 1a, an analog of lithocholic acid, was shown to form more hydrogen bonds with S157 and A250 residues in TGR5 compared to lithocholic acid researchgate.net. Similarly, compound 1b formed more hydrogen bonds with Y240 and T243 researchgate.net. These computational studies, often integrated with chemical and biological evaluations, help in determining the binding mode of ligands to TGR5 and provide valuable information for the design of potent and selective TGR5 agonists nih.govresearchgate.net. Analysis of TGR5's affinity energy with various bile acids using software like Autodock has shown that INT-777 exhibits a favorable affinity energy compared to other bile acids like CDCA, LCA, TCDCA, UDCA, and TUDCA mdpi.com.

Table 1: TGR5 Affinity Energy of Various Bile Acids and Derivatives (Example Data from Literature)

Compound NameAffinity Energy (kcal/mol)Citation
INT-777-8.8 mdpi.com
CDCA-7.5 mdpi.com
LCA-6.7 mdpi.com
TCDCA-8.2 mdpi.com
UDCA-7.5 mdpi.com
TUDCA-7.7 mdpi.com

Quantitative Proteomics in Mechanistic Investigations (e.g., iTRAQ-LC-MS/MS for pathway analysis)

Quantitative proteomics, particularly techniques like isobaric tags for relative and absolute quantification (iTRAQ) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for studying changes in protein expression levels and identifying proteins involved in specific biological pathways. amegroups.orgresearchgate.netbiotech-pack.com This approach allows for the simultaneous comparison of protein content in multiple samples. biotech-pack.com

Iii. General Research Methodologies and Theoretical Considerations Applicable to Both Compounds

In Vitro Experimental Paradigms

In vitro experimental paradigms, which involve studying biological phenomena outside their normal biological context, are fundamental in biochemical and cell biology research. Mts-emca can be integrated into these systems to label and track sulfhydryl-containing molecules, predominantly proteins, allowing for their analysis under controlled conditions.

Cell Culture Models for Functional Assays

Cell culture models provide a simplified yet powerful system to study cellular processes and the effects of various agents on cell behavior emca-online.eu. These models are widely used for functional assays, including studies on protein activity, localization, and interactions within a cellular environment. While direct research explicitly detailing the use of this compound in standard cell culture functional assays was not prominently found, the properties of this compound suggest potential applications. As a fluorescent label that reacts with free sulfhydryl groups, this compound could be used to label specific cysteine residues in proteins within cultured cells, provided the compound can access these residues. This might involve labeling proteins in cell lysates or, if the protein of interest has accessible cysteines on the cell surface or in permeable cells, direct labeling of live or fixed cells. Subsequent analysis could involve fluorescence microscopy to visualize protein localization or changes in protein conformation that expose or hide cysteine residues.

Organoid Systems for Complex Tissue Microenvironment Simulation

Organoids are three-dimensional (3D) cell culture systems that mimic the structure and function of native organs more closely than traditional two-dimensional (2D) cell cultures sigmaaldrich.comnih.gov. They recapitulate key aspects of tissue architecture and cellular complexity, offering a more physiologically relevant model for studying development, disease, and therapeutic responses sigmaaldrich.comnih.govcopernicus.org. While specific studies using this compound in organoid systems were not readily identified, the application of fluorescent labeling techniques in organoids is growing. A sulfhydryl-reactive fluorescent probe like this compound could potentially be used in organoids to investigate the accessibility of cysteine residues in proteins within a more complex 3D tissue microenvironment. This could provide insights into protein folding, complex formation, or the availability of cysteine residues for post-translational modifications within the context of a simulated tissue. Challenges in using such probes in organoids might include penetration of the organoid structure and ensuring specificity of labeling within a heterogeneous cell population.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for characterizing the properties of biological molecules, including their structure, interactions, and activity. This compound, as a chemical probe, is particularly relevant in techniques that involve protein modification and detection.

Spectrophotometric Assays

Spectrophotometric assays measure the absorption or transmission of light by a sample to determine the concentration or properties of a substance researchgate.netnih.gov. This compound is a fluorescent compound, meaning it absorbs light at a specific excitation wavelength and emits light at a different, longer wavelength thermofisher.com. Its fluorescence properties include an excitation wavelength (λex) at 326 nm and an emission wavelength (λem) at 389 nm in 0.1 M phosphate (B84403) buffer at pH 7.0 thermofisher.com. These properties make this compound suitable for detection and quantification using fluorometry, a type of spectrophotometry that measures fluorescence researchgate.netinterchim.fr. While spectrophotometric assays can be broad, in the context of this compound, fluorometric measurements would be used to detect the presence and quantify the amount of protein that has been labeled with this compound. This can be applied in various scenarios, such as determining the efficiency of labeling or tracking labeled proteins in solution or after separation.

Electrophoretic Mobility Shift Assays (e.g., SDS-PAGE for labeled proteins)

Electrophoretic mobility shift assays (EMSA) are commonly used to study molecular interactions, particularly between proteins and nucleic acids, based on the principle that a complex of molecules migrates slower through a gel matrix than the unbound components. While the classical EMSA focuses on protein-nucleic acid interactions, the principle of altered mobility upon binding or modification is also central to techniques like SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) when used to analyze labeled proteins.

SDS-PAGE separates proteins primarily based on their molecular weight after denaturation and coating with SDS, which imparts a uniform negative charge. This compound has been specifically used in conjunction with SDS-PAGE to analyze protein labeling nih.gov. By labeling proteins with this compound, researchers can visualize the labeled proteins directly on the gel using fluorescence detection at the appropriate wavelengths (λex 312 nm or 326 nm, λem 389 nm) nih.govthermofisher.com. This technique has been applied to study the accessibility of cysteine residues in proteins and to determine if a specific cysteine is free for modification nih.gov. For instance, this compound labeling followed by SDS-PAGE was used to investigate the N-terminal cysteine of OprM, an outer membrane protein, demonstrating that this cysteine was not available for labeling, indicating it was occupied by a palmitoyl (B13399708) moiety nih.gov. This highlights the utility of this compound in combination with SDS-PAGE for analyzing protein modifications and accessibility of specific residues.

An example of data that might be presented from such an experiment could involve SDS-PAGE gels showing fluorescence from this compound-labeled proteins under different experimental conditions (e.g., presence or absence of reducing agents, or using protein variants). A table summarizing the fluorescence intensity of specific bands could quantify the labeling efficiency.

Protein SampleTreatmentThis compound Labeling Fluorescence Intensity (Arbitrary Units)
Purified Protein XUntreatedLow
Purified Protein XReducing AgentHigh
Protein X Variant (Cys->Ala)UntreatedLow

Note: This is a hypothetical data table illustrating the type of data that could be generated using this compound labeling and SDS-PAGE.

Molecular Genetic Approaches

Molecular genetic approaches involve the manipulation and analysis of DNA, RNA, and genes to understand biological functions. While this compound is a chemical probe that reacts with proteins, it can be indirectly relevant in molecular genetic studies, particularly those involving site-directed mutagenesis or the expression of recombinant proteins with introduced cysteine residues ttuhsc.edu. For example, researchers might use molecular genetic techniques to introduce a cysteine residue at a specific location in a protein that normally lacks cysteines or has inaccessible cysteines. Subsequently, this compound could be used to label this engineered cysteine to study its accessibility or the conformation of that region of the protein using techniques like SDS-PAGE and fluorescence detection ttuhsc.edu. This combined approach allows for targeted biochemical analysis of specific protein sites engineered through molecular genetics.

Gene Expression Analysis (e.g., mRNA profiling)

Gene expression analysis, such as mRNA profiling, is a fundamental technique used to quantify the abundance of specific messenger RNA molecules in a biological sample. This provides insight into which genes are active under particular conditions. Techniques like quantitative PCR or RNA sequencing are commonly employed for this purpose. While this compound itself is primarily a protein-labeling reagent and not typically studied for its direct effects on global gene expression patterns in the same way a signaling molecule or drug might be, changes in gene expression could be analyzed in a system where this compound is used as a tool. For instance, if this compound labeling affects protein function, downstream cellular responses, including altered gene expression, could theoretically be investigated using these methods. However, direct research findings detailing this compound's impact on comprehensive gene expression profiles were not extensively found in the provided search results.

Targeted Gene Manipulation and Reporter Systems

Targeted gene manipulation involves altering the expression or sequence of specific genes to study their function. This can include techniques like gene knockout, knockdown, or overexpression. Reporter systems utilize genes (e.g., fluorescent proteins or enzymes) whose expression is easily detectable and linked to a specific biological event or the activity of a regulatory element. These methods are crucial for understanding the roles of individual genes and pathways. While this compound is not a tool for gene manipulation itself, targeted gene manipulation, such as introducing cysteine residues at specific sites in a protein (site-directed mutagenesis), can be used in conjunction with this compound labeling to study protein structure and accessibility, a technique referred to as substituted-cysteine-accessibility method (SCAM). Reporter systems could potentially be used to monitor cellular responses to protein modifications or functional changes induced by this compound labeling, although specific examples were not prominent in the search results.

Advanced Structural Biology Techniques

Advanced structural biology techniques are essential for determining the three-dimensional structures of biological molecules, providing critical insights into their function and interactions.

X-ray Crystallography for Protein-Ligand Complexes and Protein Structure Elucidation

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can reconstruct the electron density map and thus the arrangement of atoms within the molecule. This technique is widely applied to elucidate the structures of proteins, nucleic acids, and small molecules, as well as their complexes. This compound, as a probe that covalently attaches to cysteine residues, can be used in protein studies that may precede or complement structural analysis by X-ray crystallography. For example, this compound was used to label proteins like OprM in studies that also involved X-ray crystallography to investigate protein structure and modifications nih.gov. While X-ray crystallography can reveal the structure of proteins, obtaining detailed crystal structures of proteins complexed directly with this compound bound to specific cysteine residues would provide precise information about the compound's binding site and the resulting conformational changes, although extensive data on such specific complexes were not detailed in the provided search results.

Theoretical Frameworks in Chemical Biology Research

Theoretical frameworks and computational approaches play a vital role in interpreting experimental data, predicting molecular behavior, and guiding experimental design in chemical biology.

Conceptual Models for Compound-Target Interactions

Conceptual models for compound-target interactions aim to describe and predict how a chemical compound interacts with its biological target, such as a protein or nucleic acid. These models can range from simple lock-and-key analogies to more complex descriptions involving induced fit, conformational changes, and dynamic interactions. Understanding the specific interaction between a compound and its target is crucial for elucidating its mechanism of action. For this compound, the primary conceptual model for its interaction involves the formation of a disulfide bond with a free sulfhydryl group of a cysteine residue in a protein scbt.comnih.gov. This covalent modification alters the protein, and the fluorescent property of this compound allows for the detection and study of this interaction. More detailed models could involve computational simulations to understand the accessibility of cysteine residues or the impact of the this compound modification on protein conformation and dynamics.

Iv. Future Directions and Unexplored Research Avenues

Refinement of Compound Specificity and Potency

While MTS reagents, including Mts-emca, are known for their specific reactivity with cysteine residues, future research may focus on developing derivatives with enhanced specificity profiles or modulated reactivity rates. Different MTS reagents exhibit varying reactivities with small sulfhydryl compounds ttuhsc.eduinterchim.fr. Understanding the subtle differences in how various MTS derivatives interact with cysteine residues in diverse protein environments is an area ripe for further investigation. This could lead to the design of probes optimized for specific protein contexts or reaction kinetics, potentially allowing for more precise temporal control over labeling experiments or targeting of cysteines based on their local environment.

Elucidation of Comprehensive Pharmacological Profiles

Although this compound is primarily a research tool rather than a therapeutic agent, a more comprehensive understanding of its behavior within complex biological systems remains valuable for optimizing experimental design. This includes further elucidation of its interactions with cellular components beyond target proteins, its stability in various biological media, and its permeability characteristics across different cellular membranes. While some MTS reagents like MTSES and MTSET are considered membrane impermeant, others such as MTSEA can modify membrane proteins from the "wrong side," albeit at a slower rate ttuhsc.eduinterchim.fr. This compound is noted as not being water-soluble but soluble in DMSO, which influences its application in aqueous biological buffers interchim.fr. Detailed studies into the kinetics of this compound's reaction with cysteine residues in different protein microenvironments and its distribution within cells could refine experimental protocols and interpretation of results obtained using this probe.

Development of Novel Research Tools and Probes

This compound, as a fluorescent MTS reagent, serves as a foundation for the development of novel research tools. Future directions include synthesizing this compound derivatives with altered or improved properties. This could involve incorporating different fluorescent moieties with varying excitation and emission spectra, enabling multicolor labeling experiments or applications requiring different photophysical characteristics. ttuhsc.eduinterchim.fr mention the use of MTS reagents in conjunction with site-specific mutagenesis as a powerful technique for probing protein structure and function. Developing MTS-based probes with enhanced membrane permeability control, improved signal-to-noise ratios, or the ability to be targeted to specific cellular compartments could significantly advance the study of protein dynamics and interactions in living systems. The creation of new MTS reagents with different functional groups beyond fluorophores could also lead to novel applications, such as reversible labeling or targeted protein degradation studies.

Q & A

Q. What are the foundational methodologies for synthesizing Mts-emca and verifying its purity?

Methodological Answer:

  • Synthesis protocols should detail reaction conditions (temperature, catalysts, solvents) and purification steps (e.g., recrystallization, chromatography).
  • Characterization requires spectroscopic techniques (NMR, IR) and chromatographic analysis (HPLC) to confirm molecular structure and purity thresholds (≥95%). Cross-validate results with established standards or prior syntheses .
  • Document procedural deviations and their impact on yield/purity to ensure reproducibility .

Q. What statistical approaches are appropriate for preliminary analysis of this compound’s reactivity data?

Methodological Answer:

  • Use descriptive statistics (mean, standard deviation) to summarize reactivity trends.
  • Apply hypothesis testing (t-tests, ANOVA) to compare experimental groups. For non-normal distributions, non-parametric tests (Mann-Whitney U) are preferred .
  • Visualize data with scatterplots or boxplots to identify outliers and variability .

Q. How can researchers effectively contextualize this compound within existing literature?

Q. How can contradictions in spectroscopic data for this compound be resolved?

Methodological Answer:

  • Perform replicate analyses under identical conditions to rule out instrumentation errors.
  • Compare data with computational simulations (DFT for NMR shifts) or cross-reference with alternative techniques (X-ray crystallography) .
  • Statistically assess variability using confidence intervals or error propagation models .

Q. How to design a study investigating this compound’s mechanism under variable environmental conditions?

Methodological Answer:

  • Use a factorial design to test interactions between variables (pH, temperature). Include control groups for baseline comparisons.
  • Employ real-time monitoring (UV-Vis spectroscopy) to track kinetic changes. Validate findings with mechanistic probes (isotopic labeling) .
  • Pre-register the experimental protocol to reduce bias and enhance transparency .

Q. What strategies mitigate bias in bioactivity studies of this compound?

Methodological Answer:

  • Implement blinding during data collection and analysis to prevent observer bias.
  • Randomize sample groups and use placebo controls where applicable.
  • Predefine inclusion/exclusion criteria and statistical endpoints to avoid post-hoc adjustments .

Q. How to integrate computational modeling with experimental data for predicting this compound’s properties?

Methodological Answer:

  • Calibrate models (MD simulations, QSAR) using experimental data (e.g., solubility, stability).
  • Validate predictions through iterative experimentation and sensitivity analysis.
  • Address discrepancies by refining force fields or adjusting boundary conditions .

Methodological Frameworks

Q. How to establish a robust protocol for this compound’s stability testing?

Methodological Answer:

  • Conduct accelerated stability studies under stress conditions (heat, humidity). Monitor degradation products via LC-MS.
  • Define acceptance criteria (e.g., ≤10% degradation over 6 months) and validate methods per ICH guidelines .

Q. What are best practices for addressing conflicting results in this compound’s toxicity assessments?

Methodological Answer:

  • Re-evaluate experimental models (in vitro vs. in vivo) for ecological relevance.
  • Conduct meta-analyses to synthesize findings across studies, adjusting for heterogeneity in study design .
  • Explore confounding variables (e.g., impurity profiles) using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.